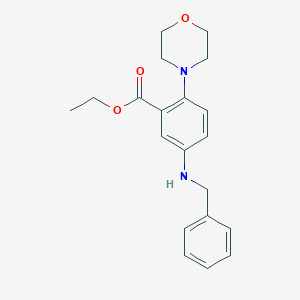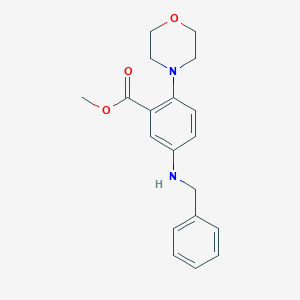SULFANYL]PROPYL})AMINE](/img/structure/B496520.png)
[(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a benzyl group substituted with chlorine and methoxy groups, a propan-1-amine chain, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 5-chloro-2-methoxybenzyl chloride, is reacted with sodium azide to form 5-chloro-2-methoxybenzyl azide.
Tetrazole Formation: The azide intermediate is then subjected to a cyclization reaction with methyl isothiocyanate to form the tetrazole ring.
Thiol Addition: The tetrazole compound is reacted with 3-chloropropan-1-amine in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the nitro groups to amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
[(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The tetrazole ring and the benzyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxybenzyl)-3-[(1H-tetrazol-5-yl)sulfanyl]propan-1-amine: Lacks the methyl group on the tetrazole ring.
N-(5-chloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butan-1-amine: Has an additional carbon in the propan-1-amine chain.
Uniqueness
[(5-CHLORO-2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the methyl group on the tetrazole ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.
Properties
Molecular Formula |
C13H18ClN5OS |
|---|---|
Molecular Weight |
327.83g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C13H18ClN5OS/c1-19-13(16-17-18-19)21-7-3-6-15-9-10-8-11(14)4-5-12(10)20-2/h4-5,8,15H,3,6-7,9H2,1-2H3 |
InChI Key |
YQQHFXAHMVWOJH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496439.png)
![Ethyl 2-(4-morpholinyl)-5-[(2-thienylmethyl)amino]benzoate](/img/structure/B496440.png)
![Ethyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496443.png)
![Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B496444.png)

![4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496447.png)
![Ethyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496448.png)
![{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496449.png)
![2-(4-Morpholinyl)-5-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B496451.png)

![Methyl 2-(4-morpholinyl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B496454.png)
![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B496457.png)
![3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B496459.png)
